molecular formula C6H6Br2O2S B186585 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide CAS No. 70061-39-1

3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide

Cat. No.: B186585
CAS No.: 70061-39-1
M. Wt: 301.99 g/mol
InChI Key: CQKFFLZFTZHYDJ-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide is an organosulfur compound with the molecular formula C6H6Br2O2S This compound is characterized by the presence of two bromine atoms and two methyl groups attached to a thiophene ring, which is further oxidized to form a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide typically involves the bromination of 2,5-dimethylthiophene followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent such as chloroform or carbon tetrachloride. The oxidation step can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination and oxidation. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfone group can be further oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the sulfone group to sulfoxide or thiol derivatives.

Scientific Research Applications

3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and sulfone group play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3,4-dimethylthiophene
  • 3,4-Dibromothiophene
  • 2,4-Dibromo-3,5-dimethylthiophene

Uniqueness

3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide is unique due to the presence of both bromine atoms and a sulfone group, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a combination of properties that make it suitable for specific research and industrial uses.

Properties

IUPAC Name

3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2O2S/c1-3-5(7)6(8)4(2)11(3,9)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKFFLZFTZHYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1(=O)=O)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356003
Record name 3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70061-39-1
Record name 3,4-dibromo-2,5-dimethylthiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide
Reactant of Route 2
3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide

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